

A Technical Guide to the Historical Industrial Applications of Pentachloroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentachloroethane

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This technical guide provides a comprehensive overview of the historical industrial applications of **pentachloroethane** (C_2HCl_5), a synthetic chlorinated hydrocarbon. This document details its primary uses, production methods, and physicochemical properties, and contextualizes its eventual decline in commercial significance. The information is compiled for professionals requiring a detailed understanding of this compound's industrial past.

Physicochemical Properties

Pentachloroethane is a colorless, non-flammable liquid with a characteristic sweetish, chloroform-like odor.^{[1][2][3][4]} Its high density and solvent capabilities were the primary reasons for its industrial use. Key quantitative properties are summarized in Table 1.

Property	Value
Chemical Formula	C ₂ HCl ₅
Molar Mass	202.3 g/mol [2]
Appearance	Colorless liquid[2][5]
Odor	Sweetish, chloroform-like, camphor-like[1][2][3]
Density	1.67 - 1.68 g/cm ³ at 20-25 °C[1][6]
Melting Point	-29 °C[6]
Boiling Point	161 - 162 °C[1][6]
Vapor Pressure	3.4 mmHg at 20 °C[6]
Vapor Density (air=1)	7.0 - 7.2[1]
Solubility in Water	0.05% (20°C); Insoluble/Negligible[1][6]
Flammability	Non-flammable[1][6]

Table 1: Physicochemical Properties of **Pentachloroethane**

Historical Production

Commercial production of **pentachloroethane** involved several synthetic routes, often integrated with the manufacturing of other chlorinated hydrocarbons. Its industrial production is now largely unimportant, as more economical and safer alternatives have been developed.[1][6]

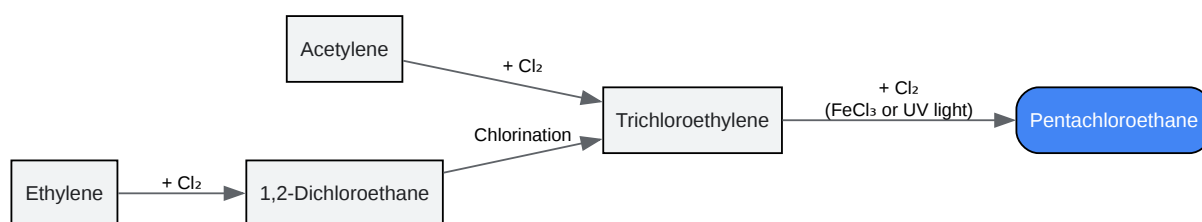
Production Methods

The primary historical methods for synthesizing **pentachloroethane** were:

- Chlorination of Trichloroethylene: This was a common method, reacting trichloroethylene with chlorine at approximately 70 °C, often in the presence of a catalyst like ferric chloride (FeCl₃), sulfur, or under ultraviolet light.[1][5]

- From Acetylene: A two-step process where acetylene was first chlorinated to produce 1,1,2,2-tetrachloroethane. This intermediate was then dehydrochlorinated with an alkali to yield trichloroethylene, which was subsequently chlorinated to form **pentachloroethane**.^[1]
- Oxychlorination of Ethylene: **Pentachloroethane** was also produced as a co-product during the oxychlorination of ethylene or other C2 hydrocarbons.^[1]

A patent from the era describes a process for the simultaneous production of tetrachloroethanes, trichloroethylene, and **pentachloroethane** by reacting dichloroethylenes with molecular chlorine in a liquid solvent. The process used a Lewis acid catalyst, such as ferric chloride, at a concentration of 0.01% to 0.1% by weight and was conducted in the absence of light at temperatures between 25°C and 120°C.^[7]



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Diagram 1: Key Historical Synthesis Pathways of **Pentachloroethane**.

Historical Production Volumes

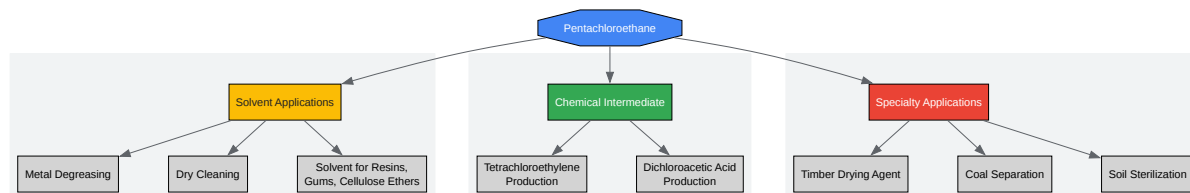
Specific global production volumes for **pentachloroethane** are not well-documented. However, data from the U.S. Environmental Protection Agency (EPA) Chemical Data Reporting (CDR) provides insight into its production levels in the United States before its use significantly declined.

Reporting Year	Production Range (Pounds)
1986	> 1 million - 10 million
1990	> 500 thousand - 1 million
1994	> 500 thousand - 1 million
1998	> 1 million - 10 million
2002	> 10 thousand - 500 thousand
2016-2019	1 million - < 20 million (each year)

Table 2: U.S. Production Volumes of **Pentachloroethane**^[1]

Industrial Applications

Pentachloroethane's utility stemmed from its excellent solvency for a wide range of organic materials and its non-flammable nature. Its applications spanned several major industries.



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Diagram 2: Overview of Historical Industrial Applications.

Solvent Applications

- **Metal Cleaning and Degreasing:** **Pentachloroethane** was a highly effective solvent for removing oils, greases, and other contaminants from metal parts.[1][4][6] The process often involved vapor degreasing, where the metal part was suspended in a chamber of hot **pentachloroethane** vapor. The vapor would condense on the cooler metal surface, dissolving the grease and oil, which would then drip off, leaving a clean, dry surface.[8]
- **Dry Cleaning:** It was used for a short time as a dry-cleaning solvent due to its ability to dissolve fats and oils without damaging textile fibers.[1][6] However, it was largely replaced by tetrachloroethylene, which was less aggressive towards certain synthetic fabrics like acetate.[6]
- **Resins and Polymers:** It served as a solvent for cellulose acetate, certain cellulose ethers, resins, and gums.[1]

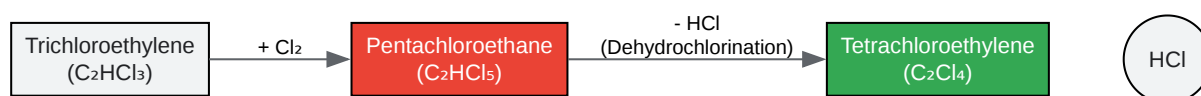
Chemical Intermediate

One of the most significant historical uses of **pentachloroethane** was as a captive intermediate in the production of tetrachloroethylene (perchloroethylene), which became the dominant solvent for the dry-cleaning industry.[1][6]

Experimental Protocol: Dehydrochlorination to Tetrachloroethylene Detailed historical industrial protocols are scarce in publicly available literature. However, the fundamental chemistry involved the dehydrochlorination of **pentachloroethane**. This reaction can be induced thermally or catalytically. One documented method involves the reaction of **pentachloroethane** with calcium chloride, catalyzed by activated carbon, to yield tetrachloroethylene.[6][9] The process generally follows this reaction:



This conversion was a crucial step in the chemical manufacturing chain that supplied the growing dry-cleaning and metal-degreasing markets in the mid-20th century.[2]



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Diagram 3: Role as an Intermediate in Tetrachloroethylene Production.

Specialty Applications

- **Timber Drying Agent:** **Pentachloroethane** was employed as a drying agent for timber. The process involved immersing the wood in the liquid at temperatures exceeding 100°C.[1] This method, a type of "boiling in oil," rapidly removes water from the wood.[10][11] The high temperature of the **pentachloroethane** bath would boil the water within the wood, and the resulting water vapor would be removed.
- **Coal Separation:** Leveraging its high density (1.67 g/cm³), it was used to separate coal from impurities like shale and rock through a density-difference flotation process.[1][6]
- **Soil Sterilization and Fumigant:** It was also used to a limited extent as a fumigant for soil sterilization.[1][6]

Decline in Use

Despite its effectiveness, the use of **pentachloroethane** saw a steep decline for several reasons:

- **Toxicity:** It is recognized as a toxic chemical. Acute exposure can cause central nervous system depression, with symptoms including headache, dizziness, and nausea, while chronic exposure may lead to liver and kidney damage.[4]
- **Economic Factors:** The development of more direct and economical production routes for tetrachloroethylene, such as high-temperature chlorinolysis of other hydrocarbons, rendered the intermediate **pentachloroethane** route obsolete.[1][12]
- **Availability of Safer Alternatives:** For most solvent applications, safer and more environmentally benign alternatives were developed and adopted by the industry.[6]

Today, the industrial production and use of **pentachloroethane** are minimal, and it is primarily of interest in the context of environmental remediation and historical chemical research.

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- To cite this document: BenchChem. [A Technical Guide to the Historical Industrial Applications of Pentachloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166500#historical-applications-of-pentachloroethane-in-industry]

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